molecular formula C9H10ClN3O2 B4082228 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole hydrochloride

2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole hydrochloride

Cat. No. B4082228
M. Wt: 227.65 g/mol
InChI Key: VLYMYNKPDQGXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole hydrochloride (referred to as NITP) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NITP is a heterocyclic compound that contains both an imidazole and nitrophenyl group, making it useful in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

NITP's mechanism of action involves the reaction between the nitrophenyl group and ROS, leading to the formation of a highly fluorescent product. The reaction is highly specific, as NITP only reacts with certain types of ROS, such as hydrogen peroxide and hydroxyl radicals, while remaining unreactive with other molecules in the cell.
Biochemical and Physiological Effects
NITP's ability to selectively detect ROS has significant implications in understanding the role of ROS in various physiological processes such as aging, inflammation, and cancer. By monitoring ROS levels in real-time, researchers can gain insights into the mechanisms underlying these processes and develop new strategies for treating diseases associated with ROS dysregulation.

Advantages and Limitations for Lab Experiments

NITP's advantages in lab experiments include its high selectivity for ROS, its ability to detect ROS in real-time, and its compatibility with various imaging techniques such as fluorescence microscopy and spectroscopy. However, one limitation of NITP is its relatively low quantum yield, which may limit its sensitivity in detecting ROS in low concentrations.

Future Directions

There are several future directions for NITP research, including:
1. Developing more efficient synthesis methods to improve NITP's yield and purity.
2. Exploring NITP's potential as a diagnostic tool for detecting ROS-related diseases such as cancer and neurodegenerative disorders.
3. Investigating the use of NITP in studying the role of ROS in cellular signaling pathways and gene expression.
4. Developing new derivatives of NITP with improved properties such as higher quantum yield and selectivity for specific types of ROS.
Conclusion
In conclusion, NITP is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its ability to selectively detect ROS in real-time has significant implications in understanding the role of ROS in various physiological processes and developing new strategies for treating ROS-related diseases. Further research is needed to explore NITP's full potential and develop new derivatives with improved properties.

Scientific Research Applications

NITP has been extensively studied for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play an essential role in various physiological processes but can also cause damage to cells and tissues if their levels are not regulated. NITP has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy.

properties

IUPAC Name

2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.ClH/c13-12(14)8-3-1-7(2-4-8)9-10-5-6-11-9;/h1-4H,5-6H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYMYNKPDQGXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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